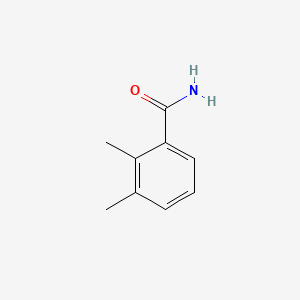

2,3-Dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYISYTIWLBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384206 | |

| Record name | 2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-34-7 | |

| Record name | 2,3-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5580-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylbenzamide chemical properties and structure

Chemical Properties, Structural Ortho-Effects, and Synthetic Protocols

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) is a primary aromatic amide characterized by significant steric congestion proximal to the amide functionality.[1] Unlike unhindered benzamides, the presence of a methyl group at the ortho (2-) position imposes a rotational barrier that disrupts planarity between the carbonyl group and the aromatic ring.[1] This "ortho-effect" governs its distinct solubility profile, hydrolytic stability, and utility as a fragment in medicinal chemistry.[1]

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical constants, structural sterics, and a validated protocol for its synthesis from 2,3-dimethylbenzoic acid.[1] It is intended for organic chemists and process engineers requiring high-fidelity data for intermediate scale-up or structural activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The following data aggregates experimentally validated constants. Note the distinction between this primary amide and its N,N-dimethyl or 2-amino analogues, which often confound database searches.

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Registry | 5580-34-7 | Distinct from N,N-dimethyl (611-74-5) |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 154–157 °C | Significantly higher than N,N-isomer (43°C) [1, 2] |

| Boiling Point | ~237 °C (Predicted) | At 760 mmHg |

| Solubility | Ethanol, DMSO, Methanol, Chloroform | Limited aqueous solubility due to lipophilic methyls |

| pKa (Conjugate Acid) | ~ -1.5 (Amide oxygen protonation) | Estimated based on benzamide electronics |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Primary amide (-CONH₂) |

Structural Analysis: The "Ortho-Effect"[1]

The reactivity and spectroscopic signature of this compound are defined by the steric clash between the carbonyl oxygen (or amide nitrogen) and the ortho-methyl group at position 2.[1]

Steric Inhibition of Resonance

In a standard benzamide, the amide group is coplanar with the phenyl ring, maximizing

-

Consequence: The resonance interaction between the nitrogen lone pair and the phenyl ring is diminished.

-

Reactivity Implication: The carbonyl carbon becomes slightly more electrophilic than in unsubstituted benzamide, yet nucleophilic attack is sterically hindered.[1]

-

Crystal Packing: The molecule likely adopts a twisted conformation in the solid state to minimize

strain, favoring intermolecular hydrogen bonding chains (catemers) over planar dimers.[1]

Structural Visualization

The following diagram illustrates the steric pressure and the resulting twist.

Figure 1: Logical flow of steric interactions forcing the non-planar conformation of this compound.

Synthetic Protocol: Acid Chloride Route[1]

While direct amidation of esters is possible, the steric hindrance at the carbonyl carbon makes the Acid Chloride Method the most reliable pathway for high yield and purity. This protocol avoids the harsh conditions required for direct thermal amidation.[1]

Reaction Scheme

Precursor: 2,3-Dimethylbenzoic acid (CAS 603-79-2)

Reagents: Thionyl Chloride (

Figure 2: Step-wise synthesis pathway via the acyl chloride intermediate.

Detailed Methodology

Safety Note: Thionyl chloride is corrosive and releases toxic gases (

-

Activation (Acyl Chloride Formation):

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), place 10.0 g (66.6 mmol) of 2,3-dimethylbenzoic acid . -

Add 15 mL (excess) of thionyl chloride and 1-2 drops of dry DMF (catalyst).

-

Heat to gentle reflux (approx. 75-80 °C) for 2–3 hours until gas evolution ceases and the solution becomes clear.

-

Purification: Remove excess thionyl chloride via rotary evaporation (add dry toluene and re-evaporate to ensure complete removal).[1] Result: Crude 2,3-dimethylbenzoyl chloride (yellowish oil).[1]

-

-

Amidation:

-

Prepare a stirred solution of 50 mL concentrated aqueous ammonia (

) cooled to 0–5 °C in an ice bath. -

Dissolve the crude acid chloride in 20 mL of dry dichloromethane (DCM) or add dropwise directly if liquid enough.

-

Add the acid chloride slowly to the ammonia solution. The reaction is exothermic; maintain temperature <10 °C.

-

Stir for 1 hour at 0 °C, then allow to warm to room temperature.

-

-

Isolation & Purification:

-

The amide will precipitate as a white solid.[1]

-

Filter the solid using a Büchner funnel.[1] Wash with cold water (3 x 20 mL) to remove ammonium salts.[1]

-

Wash with cold hexanes to remove unreacted organic impurities.[1]

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.[1] Cool slowly to induce crystallization.[1]

-

Yield Expectation: 85–95%.[1]

-

Reactivity & Applications

Hofmann Rearrangement

A critical application of this compound is its conversion to 2,3-dimethylaniline (xylidine), a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic Acid .[1]

-

Reagents:

/ -

Mechanism: The primary amide is N-brominated, deprotonated, and undergoes a 1,2-aryl shift to form an isocyanate, which hydrolyzes to the amine.[1][2]

-

Significance: This route provides access to the aniline without using nitration/reduction sequences, which can be non-selective for xylene isomers.[1]

Hydrolytic Stability

Due to the ortho-methyl group, this compound is more resistant to acidic/basic hydrolysis than benzamide.[1] The steric bulk protects the carbonyl carbon from the tetrahedral intermediate formation required for hydrolysis. Harsh conditions (e.g.,

Pharmaceutical Relevance

The 2,3-dimethylphenyl motif is a pharmacophore found in:

-

Dexmedetomidine: A sedative/analgesic (alpha-2 agonist).[1]

-

Xylazine: Veterinary sedative.[1]

-

Mefenamic Acid: NSAID.[1] While the amide itself is rarely the API, it serves as a stable, crystalline "storage form" of the 2,3-dimethylphenyl core, ready to be converted to the amine or nitrile as needed.[1]

References

-

National Institute of Standards and Technology (NIST). this compound - IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

-

PubChem. this compound (Compound CID 2800987).[1] National Library of Medicine.[1] Available at: [Link]

-

Organic Syntheses. General Methods for Amide Synthesis via Acid Chlorides. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 1, p. 82. (General protocol adaptation).

-

Gowda, B. T., et al. Structural studies on N-(2,3-dimethylphenyl)benzamides.[1] (Contextual reference for steric twist in homologous amides). Acta Crystallographica, Section E.

Sources

Technical Guide: Synthesis Pathways for 2,3-Dimethylbenzamide

[1]

Target Molecule: 2,3-Dimethylbenzamide CAS Registry Number: 5580-57-4 Molecular Formula: C₉H₁₁NO Molecular Weight: 149.19 g/mol [1]

Executive Summary & Strategic Analysis

This compound serves as a critical scaffold in the synthesis of agrochemicals (e.g., anthranilic diamide insecticides) and pharmaceutical intermediates.[1] Its synthesis is chemically distinct from simple benzamides due to the ortho-effect : the methyl group at the 2-position creates significant steric hindrance around the carbonyl center.

This guide details three validated synthesis pathways, ranked by scalability and laboratory reliability. The Acid Chloride Route is the primary recommendation for high-yield laboratory synthesis, while Aminocarbonylation represents a modern, transition-metal-catalyzed approach suitable for diversity-oriented synthesis.[1]

Retrosynthetic Analysis

The construction of the amide bond is the final strategic disconnection. The steric bulk at C2 dictates that nucleophilic attack on the carbonyl carbon may be sluggish, requiring activated electrophiles (acid chlorides) or highly active catalysts.

Figure 1: Retrosynthetic disconnections for this compound showing three primary feedstock origins.

Pathway A: The Acid Chloride Route (Standard Protocol)

This is the most robust method for laboratory-scale synthesis (10g – 100g). The activation of the carboxylic acid to the acid chloride overcomes the steric hindrance of the ortho-methyl group, facilitating the subsequent nucleophilic attack by ammonia.

Mechanism & Rationale

The reaction proceeds via an SNi mechanism (internal nucleophilic substitution) during chlorination, followed by a Nucleophilic Acyl Substitution with ammonia. Thionyl chloride (SOCl₂) is preferred over oxalyl chloride for cost efficiency and ease of byproduct removal (SO₂ and HCl are gases).

Detailed Protocol

Reagents:

-

2,3-Dimethylbenzoic acid (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)[1]

-

Ammonium Hydroxide (28-30% NH₃ in H₂O) or Anhydrous NH₃ gas[1]

-

Solvent: Toluene or Dichloromethane (DCM)[1]

-

Catalyst: DMF (Dimethylformamide), 2-3 drops[1]

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 2,3-dimethylbenzoic acid in dry Toluene (approx. 5 mL per gram of acid).

-

Add Thionyl Chloride dropwise.[1]

-

Add 2 drops of dry DMF.[1][2] Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction, crucial for sterically hindered substrates.[1]

-

Heat to reflux (110°C) for 3–5 hours. Monitor by TLC (conversion of acid to non-polar spot) or cessation of gas evolution.

-

Critical Step: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield crude 2,3-dimethylbenzoyl chloride as an oil.[1] Do not purify; use immediately.

-

-

Amidation:

-

Dissolve the crude acid chloride in dry DCM or THF.

-

Cool the solution to 0°C in an ice bath.

-

Option A (Aqueous): Slowly add the organic solution to a vigorously stirred solution of concentrated Ammonium Hydroxide (excess, >5 equiv) at 0°C.

-

Option B (Anhydrous): Bubble NH₃ gas through the solution for 30 minutes.

-

Stir at room temperature for 2 hours.

-

-

Workup:

Yield Expectation: 85% – 95%

Figure 2: Reaction flow for the Acid Chloride pathway.

Pathway B: Palladium-Catalyzed Aminocarbonylation (Advanced)[1]

For researchers with access to aryl halide libraries or requiring isotopic labeling (using ¹³CO), this pathway is superior.[1] It avoids the use of corrosive thionyl chloride and proceeds directly from the bromide.

Mechanism & Rationale

This reaction utilizes a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the 2,3-dimethyl system requires a phosphine ligand with a wide bite angle (like XantPhos) or high electron density to facilitate the oxidative addition and subsequent CO insertion steps.

Detailed Protocol

Reagents:

-

2,3-Dimethylbromobenzene (1.0 equiv)[1]

-

CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (Solid CO source) or CO gas balloon.[1]

-

Amine Source: Ammonium Acetate or NH₃ (in dioxane).

-

Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

-

Ligand: XantPhos (4-10 mol%)[1]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K₂CO₃.[1]

-

Solvent: 1,4-Dioxane or Toluene.[1]

Step-by-Step Workflow:

-

Setup: In a pressure tube or glovebox, combine 2,3-dimethylbromobenzene, Pd(OAc)₂, XantPhos, and the base.[1]

-

CO Introduction:

-

Method A (Gas): Purge the vessel with CO gas and maintain a balloon pressure (1 atm).

-

Method B (Solid): Add Mo(CO)₆ and seal the vessel immediately.

-

-

Reaction: Heat to 100°C – 110°C for 12–16 hours. The elevated temperature is necessary to overcome the energy barrier imposed by the ortho-methyl substituents.

-

Workup: Cool, filter through a celite pad to remove Palladium black. Concentrate the filtrate and purify via column chromatography (Ethyl Acetate/Hexane).

Comparative Data Analysis

| Feature | Pathway A: Acid Chloride | Pathway B: Aminocarbonylation | Pathway C: Nitrile Hydrolysis |

| Starting Material | 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbromobenzene | 2,3-Dimethylbenzonitrile |

| Reagents | SOCl₂, NH₃ | Pd cat., CO, NH₃ | H₂SO₄ or NaOH/H₂O₂ |

| Atom Economy | Moderate (Loss of SO₂, HCl) | High | High |

| Steric Sensitivity | Low (Forceable via heat) | High (Requires specific ligands) | Moderate |

| Scalability | Excellent (kg scale) | Poor (Catalyst cost) | Good |

| Safety Profile | Corrosive (SOCl₂ fumes) | Toxic (CO gas) | Corrosive (Strong Acid/Base) |

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectroscopy (ATR):

References

-

PrepChem. Synthesis of 2,3-dimethylbenzoyl chloride. Retrieved from [Link]

-

Lindman, J., et al. (2023).[1][2] Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles.[1][5] The Journal of Organic Chemistry. Retrieved from [Link][1][2]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[6][7][8] Retrieved from [Link]

-

Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.[1] (Relevant for general amide synthesis protocols from anhydrides/acids). Retrieved from

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzoic acid is treated with SOCl2 and the product class 11 chemistry CBSE [vedantu.com]

- 8. Benzoic acid with `"SOCl"_(2)` to give [allen.in]

Technical Guide: Physical Properties & Characterization of 2,3-Dimethylbenzamide

[1]

Executive Summary

This compound is a primary aromatic amide characterized by a benzene ring substituted with methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality.[1] Unlike its N,N-disubstituted isomer (which is a liquid/low-melting solid), this compound exists as a crystalline solid with a distinct melting point range of 154–159 °C . It serves as a critical intermediate in the synthesis of isoindolinone derivatives and other pharmacophores.[1]

Critical Distinction: Researchers must verify the CAS number.

-

Target: this compound (CAS 5580-34-7) → Solid Powder (High MP)

-

Confounding Isomer: N,N-Dimethylbenzamide (CAS 611-74-5) → Liquid/Low-Melting Solid

Physicochemical Properties Profile

The following data represents the core physical constants for high-purity (>98%) this compound.

| Property | Value / Description | Method/Notes |

| Physical State | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 154 – 159 °C | Capillary Method / DSC |

| Boiling Point | ~237.7 °C (Predicted) | at 760 mmHg |

| Solubility (Water) | Low / Slightly Soluble | Recrystallizable from hot water |

| Solubility (Organics) | Soluble | Ethanol, DMSO, DMF, Methanol |

| Density | ~1.1 ± 0.1 g/cm³ (Predicted) | Solid state packing |

| Acidity (pKa) | ~16 (Amide N-H) | Estimated |

Detailed Characterization Protocols

Thermal Analysis (DSC/TGA)

To validate purity and polymorphic form, Differential Scanning Calorimetry (DSC) is the gold standard.[1]

-

Experimental Logic: Impurities in the crystal lattice depresses the melting point (freezing point depression).[1] A sharp endotherm confirms high crystallinity.[1]

-

Protocol:

-

Weigh 2–5 mg of dried powder into an aluminum pan.

-

Equilibrate at 30 °C.

-

Ramp temperature at 10 °C/min to 200 °C under nitrogen purge (50 mL/min).

-

Expected Result: A single sharp endothermic peak with an onset temperature between 154–156 °C .[1]

-

Spectroscopic Identification

Self-validating structural confirmation relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]

A. Proton NMR (¹H-NMR) in DMSO-d₆ or CDCl₃

-

Aromatic Region (7.0 – 7.5 ppm): Multiplets corresponding to the 3 aromatic protons.[3]

-

Amide Region (5.5 – 8.0 ppm): Broad singlets for the -NH₂ protons. Note: In CDCl₃, these may appear broad and separated; in DMSO-d₆, they are often sharper.[1]

-

Aliphatic Region (2.1 – 2.4 ppm): Two distinct singlets (or overlapping signals) representing the methyl groups at positions 2 and 3.

-

Diagnostic Shift: The ortho-methyl (C2) is often shielded differently than the meta-methyl (C3).

-

B. Infrared Spectroscopy (FT-IR)

-

Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).

-

Amide II Band: Absorption near 1600–1640 cm⁻¹ (N-H bend).

-

N-H Stretch: Doublet pattern around 3150–3400 cm⁻¹ (characteristic of primary amides -NH₂).

Synthesis & Purification Logic

Understanding the synthesis helps anticipate impurities (e.g., residual acid or inorganic salts).[1]

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to physical characterization, highlighting critical control points (CCPs).

Caption: Logical workflow for the isolation and validation of this compound, ensuring distinction from starting materials.

Purification Protocol (Recrystallization)

Since the compound is "slightly soluble" in water but soluble in hot organics, a mixed-solvent system or hot water extraction is effective.[1]

-

Dissolution: Dissolve crude solid in minimum boiling ethanol (or 90:10 ethanol:water).

-

Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Crystallization: Allow to cool slowly to Room Temperature (RT), then to 4 °C.

-

Isolation: Filter the white needles/powder and wash with cold water (to remove inorganic salts like NH₄Cl if used in synthesis).

-

Drying: Vacuum dry at 40 °C to remove solvent residues (which would artificially lower MP).

Solubility & Stability

Solubility Determination Protocol

For formulation development, precise solubility is required.[1]

-

Excess Addition: Add excess powder to 10 mL of solvent (Water, PBS pH 7.4, Ethanol).

-

Equilibration: Shake at 25 °C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE filter.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

| Solvent | Solubility Rating | Application |

| Water | Low (< 1 mg/mL) | Wash solvent |

| Ethanol | High (> 50 mg/mL) | Recrystallization |

| DMSO | Very High | Stock solutions for bio-assay |

| 0.1 M HCl | Low/Moderate | Weak base protonation may slightly increase solubility |

Stability[1][6]

References

-

PubChem. (n.d.). This compound (Compound).[2][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

-

Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 30, 2026, from [Link][1]

-

Stenutz. (n.d.). Data for this compound. Retrieved January 30, 2026, from [Link][1]

Sources

- 1. CN112028726A - A method for the continuous preparation of nitrile from amides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]

- 9. KR20100014228A - Nuclear receptor binding agents - Google Patents [patents.google.com]

- 10. CA2210571A1 - Bicyclic benzazepine derivatives as vasopressin antagonists - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US20140107340A1 - Benzamides - Google Patents [patents.google.com]

Chemo-Structural Profiling of 2,3-Dimethylbenzamide: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-Dimethylbenzamide , a substituted benzamide derivative characterized by methyl groups at the ortho (2) and meta (3) positions relative to the amide functionality. Distinct from its isomer N,N-dimethylbenzamide (a common solvent), this molecule serves as a critical structural scaffold in medicinal chemistry, particularly in the design of conformationally restricted inhibitors.

This document details the physicochemical properties, validated synthesis routes, and analytical quality control (QC) protocols required for its integration into drug development pipelines.

The Fundamental Identity: Molecular Weight & Formula[1]

Precise mass characterization is the cornerstone of small molecule development. For this compound, the distinction between average molecular weight (for bulk stoichiometry) and monoisotopic mass (for mass spectrometry) is critical.

Table 1: Physicochemical Core Data

| Property | Value | Technical Context |

| IUPAC Name | This compound | Systematic nomenclature |

| CAS Registry Number | 5580-34-7 | Unique identifier (Distinct from N,N- isomer 611-74-5) |

| Molecular Formula | C₉H₁₁NO | Carbon (9), Hydrogen (11), Nitrogen (1), Oxygen (1) |

| Molecular Weight | 149.19 g/mol | Average mass for molarity calculations |

| Monoisotopic Mass | 149.0841 Da | Exact mass for High-Resolution Mass Spec (HRMS) |

| Elemental Composition | C: 72.46%, H: 7.43%, N: 9.39% | Theoretical values for elemental analysis (CHN) |

| LogP (Predicted) | ~1.1 - 1.5 | Lipophilicity indicator; moderate membrane permeability |

| H-Bond Donors | 1 (Amide -NH₂) | Critical for receptor binding pockets |

| H-Bond Acceptors | 1 (Carbonyl -C=O) | Critical for receptor binding pockets |

The "Nitrogen Rule" Validation

In mass spectrometry, a molecule with an odd nominal mass (149 Da) indicates an odd number of nitrogen atoms. This serves as a rapid first-pass filter in QC:

-

Observation: M+H peak at m/z 150.09 (Even mass).

-

Deduction: The neutral molecule has an odd mass (149), confirming the single nitrogen presence consistent with the mono-amide structure.

Synthesis & Manufacturing Strategy

The synthesis of this compound presents a specific challenge: Steric Hindrance . The methyl group at the 2-position (ortho) creates steric bulk that protects the carbonyl carbon, making nucleophilic attack slightly more difficult than in unsubstituted benzamide.

Validated Protocol: Acid Chloride Activation

Direct amidation of the carboxylic acid is slow. The preferred route utilizes an acid chloride intermediate to activate the carbonyl group.

Step-by-Step Methodology:

-

Activation: React 2,3-dimethylbenzoic acid with Thionyl Chloride (

) or Oxalyl Chloride under reflux to generate 2,3-dimethylbenzoyl chloride.-

Catalyst: DMF (Dimethylformamide) - trace amounts to form the Vilsmeier-Haack reactive species.

-

-

Amidation: Add the acid chloride dropwise to a cold, concentrated Ammonium Hydroxide (

) solution or anhydrous Ammonia in dioxane.-

Critical Control: Temperature must be kept <5°C to minimize side reactions and manage exotherm.

-

-

Purification: Recrystallization from ethanol/water.

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and critical process controls.

Figure 1: Two-step synthesis pathway via acid chloride activation to overcome ortho-steric hindrance.

Analytical Characterization & QC

To validate the identity of the synthesized material, a multi-modal approach is required. Relying on a single method (like LC-MS) is insufficient for distinguishing isomers (e.g., 2,4-dimethyl vs 2,3-dimethyl).

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the substitution pattern.

-

¹H NMR (DMSO-d₆):

-

Methyl Groups: Look for two distinct singlets (or closely spaced signals) around 2.1–2.3 ppm. Integration = 6H.

-

Amide Protons: Broad singlets around 7.0–8.0 ppm. Often split into two peaks due to restricted rotation.

-

Aromatic Region: 3 protons in the 7.0–7.5 ppm range. The splitting pattern (typically doublet-triplet-doublet or multiplet) confirms the 1,2,3-substitution pattern.

-

B. HPLC-MS Workflow

For purity assessment, High-Performance Liquid Chromatography coupled with Mass Spectrometry is utilized.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 210 nm and 254 nm; MS (ESI+).

Visualization: Analytical Decision Tree

Figure 2: Quality Control Decision Tree ensuring both mass accuracy and structural isomeric purity.

Pharmaceutical Relevance: The "Orthogonal Twist"

Why use this compound in drug design?

-

Conformational Lock: The methyl group at position 2 (ortho) forces the amide group out of planarity with the benzene ring. This "twist" can be exploited to fit specific hydrophobic pockets in enzymes (e.g., kinases) that require a non-planar ligand.

-

Metabolic Stability: The methyl groups block the 2 and 3 positions from metabolic oxidation (CYP450 hydroxylation), potentially increasing the half-life of the drug scaffold compared to unsubstituted benzamides.

-

Solubility: While the amide is polar, the two methyl groups increase lipophilicity (LogP), aiding in blood-brain barrier penetration if central nervous system activity is desired.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2800987, this compound. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethylbenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,3-dimethylbenzamide, a key chemical intermediate. It is intended to serve as a technical resource for professionals in organic synthesis, medicinal chemistry, and agrochemical development. This document delves into the compound's fundamental properties, detailed synthesis protocols with mechanistic insights, analytical characterization, and safety considerations.

Core Compound Identification

The subject of this guide is this compound. Its definitive identifiers are crucial for accurate sourcing, regulatory compliance, and scientific communication.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 5580-34-7[1][2] |

| Molecular Formula | C₉H₁₁NO[2] |

| Molecular Weight | 149.19 g/mol |

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 144-147 °C |

| Boiling Point | 285.2 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water. |

| Density | 1.05 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Below are the expected key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl groups. The two methyl groups will appear as singlets, likely in the range of δ 2.2-2.5 ppm. The aromatic protons will present as a multiplet in the aromatic region (δ 7.0-7.8 ppm). The amide protons will show as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct peaks for the carbonyl carbon of the amide (typically δ 168-172 ppm), the aromatic carbons, and the two methyl carbons (usually in the δ 15-25 ppm region).

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the amide carbonyl group around 1640-1680 cm⁻¹. The N-H stretching of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹. C-H stretching from the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.[2]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 149, corresponding to the molecular weight of the compound.[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of 2,3-dimethylbenzonitrile. This method is efficient and proceeds in high yield. Both acid and base-catalyzed hydrolysis pathways are viable.

Acid-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile

This protocol provides a reliable method for the preparation of this compound from its corresponding nitrile.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent).

-

Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount of the acidic solution should be sufficient to ensure effective stirring.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation of Product: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality and Mechanistic Insight:

The acid-catalyzed hydrolysis of a nitrile to an amide is a well-established reaction.[3][4][5] The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[3][4] A series of proton transfers and tautomerization steps then lead to the formation of the amide.[5]

Caption: Acid-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.

Base-Catalyzed Hydrolysis of 2,3-Dimethylbenzonitrile

An alternative route to this compound involves hydrolysis under basic conditions.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzonitrile (1 equivalent) and a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux with constant stirring.

-

Monitoring the Reaction: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Neutralization and Isolation: The residue is then neutralized with a dilute acid (e.g., HCl) to precipitate the this compound. The solid is collected by filtration and washed with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Causality and Mechanistic Insight:

In the base-catalyzed mechanism, the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile group.[6] This is followed by protonation from water to form an imidic acid intermediate, which then tautomerizes to the more stable amide.[6]

Caption: Base-catalyzed hydrolysis of 2,3-dimethylbenzonitrile.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals

A significant application of related dimethylbenzamides is in the synthesis of insecticides. For instance, the structurally similar 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the production of chlorantraniliprole, a widely used insecticide.[7] This highlights the importance of the dimethylbenzamide scaffold in developing new crop protection agents.

Pharmaceutical Development

While direct applications of this compound in pharmaceuticals are less documented, its precursor, 2,3-dimethylbenzaldehyde, is a key intermediate in the synthesis of dexmedetomidine hydrochloride, a sedative and analgesic agent.[8] This underscores the relevance of the 2,3-dimethylphenyl moiety in medicinal chemistry. Furthermore, N,N-dimethylbenzamide, a related compound, has been investigated as a hydrotropic agent to improve the solubility of poorly water-soluble drugs.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant utility as a synthetic intermediate. Its straightforward preparation from 2,3-dimethylbenzonitrile, coupled with the importance of the dimethylbenzamide structural motif in applied chemistry, makes it a compound of interest for researchers in various fields. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,3-dimethyl benzaldehyde.

- Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO | CID 2800987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. Method for preparing 2,3-dimethyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 9. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]

Biological Activity of 2,3-Dimethylbenzamide Derivatives: A Technical Guide

Topic: Biological Activity of 2,3-Dimethylbenzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold represents a privileged substructure in medicinal chemistry, distinguished by its unique steric and electronic properties. Unlike its unhindered analogs, the ortho,meta-dimethyl substitution pattern induces a non-planar conformation between the amide carbonyl and the phenyl ring. This "steric twist" modulates metabolic stability, enhances lipophilicity, and dictates binding selectivity for targets ranging from Dopamine D2/D3 receptors to alkaline phosphatases and ryanodine receptors. This guide provides a rigorous analysis of the scaffold's pharmacology, synthesis, and structure-activity relationships (SAR).

Chemical Core: The "Steric Twist" Pharmacophore

The biological activity of this compound derivatives is fundamentally governed by the steric clash between the ortho-methyl group (C2) and the amide carbonyl oxygen.

-

Conformational Restriction: The C2-methyl group prevents the amide bond from achieving coplanarity with the benzene ring. This reduces conjugation, making the carbonyl more electrophilic but simultaneously sterically protecting it from hydrolytic enzymes.

-

Lipophilicity: The addition of two methyl groups significantly increases logP compared to unsubstituted benzamide, facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active derivatives.[1]

Table 1: Physicochemical Profile of the Core Scaffold

| Property | Value (Approx.) | Biological Implication |

| Molecular Weight | 149.19 g/mol | Fragment-like, ideal for lead optimization. |

| LogP | 2.1 - 2.4 | High membrane permeability; CNS active.[1] |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor anchoring (e.g., Asp residue in GPCRs). |

| Rotatable Bonds | 1 (C-N) | Restricted rotation due to ortho-sterics reduces entropic penalty upon binding.[1] |

Therapeutic Applications & Case Studies

CNS Activity: Dopamine D2/D3 Receptor Modulation

Substituted benzamides (e.g., Sulpiride, Remoxipride) are a classic class of atypical antipsychotics. The this compound moiety serves as a lipophilic bioisostere in this class.

-

Mechanism: These derivatives function primarily as D2/D3 receptor antagonists . The amide NH forms a hydrogen bond with specific residues (often Asp114 in D2), while the aromatic ring engages in pi-stacking.

-

Selectivity: The 2,3-dimethyl substitution pattern often shifts selectivity towards D3 receptors compared to D2, a property explored for treating negative symptoms of schizophrenia and substance abuse disorders.

-

Key Insight: The 2,3-dimethyl motif lacks the "salicylamide" hydrogen bond (intramolecular H-bond between OMe and NH) found in raclopride, altering its binding kinetics and often resulting in "fast-off" receptor kinetics, which is associated with fewer extrapyramidal side effects.

Enzyme Inhibition: Alkaline Phosphatase & Nucleotidases

Recent studies have highlighted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides as potent inhibitors of alkaline phosphatases (APs) and ecto-5'-nucleotidases.[1]

-

Target: Tissue-nonspecific alkaline phosphatase (TNAP) and Intestinal alkaline phosphatase (IAP).

-

Clinical Relevance: Inhibitors of these enzymes are therapeutic candidates for calcification disorders (e.g., vascular calcification) and certain cancers where ecto-nucleotidases promote metastasis.

-

SAR Finding: The 2,3-dimethyl substitution was found to be superior to 4-methyl or unsubstituted analogs, likely due to the hydrophobic pocket filling in the enzyme's active site.

Agrochemicals: Ryanodine Receptor Modulators

While often overlooked in pure pharma guides, the this compound substructure (specifically in anthranilic diamides) is a cornerstone of modern insecticides (e.g., Chlorantraniliprole analogs).

-

Mechanism: Allosteric modulation of the Ryanodine Receptor (RyR) calcium channel, causing uncontrolled calcium release and muscle paralysis in insects.

-

Relevance to Pharma: This mechanism is being investigated for human selectivity in neuromuscular diseases, although toxicity remains a major hurdle.

Visualizing the Mechanism

The following diagram illustrates the dual-pathway activity of these derivatives: CNS modulation (Dopamine) and Enzyme Inhibition (Phosphatase).

Caption: Dual pharmacological pathways of this compound derivatives targeting GPCRs (D2/D3) and Metalloenzymes (TNAP).

Experimental Protocols

Chemical Synthesis: General Procedure for N-Substituted Derivatives

Objective: Synthesize N-substituted this compound via acid chloride activation. This method is preferred over direct coupling for sterically hindered acids like 2,3-dimethylbenzoic acid.

Reagents:

-

2,3-Dimethylbenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (3.0 eq) -

Amine (

) (1.1 eq) -

Triethylamine (

) (2.0 eq) -

Dichloromethane (DCM) (Solvent)

Protocol:

-

Activation: In a dry round-bottom flask, dissolve 2,3-dimethylbenzoic acid (10 mmol) in dry DCM (20 mL).

-

Add

(30 mmol) dropwise at 0°C. Add a catalytic drop of DMF. -

Reflux for 3 hours. Monitor by TLC (acid consumption).

-

Evaporation: Remove solvent and excess

under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify. -

Coupling: Re-dissolve the acid chloride in dry DCM (10 mL).

-

In a separate flask, mix the Amine (11 mmol) and

(20 mmol) in DCM (10 mL) at 0°C. -

Slowly add the acid chloride solution to the amine mixture.

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Wash with 1N HCl (2x), sat.

(2x), and brine. Dry over -

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/Ethyl Acetate).

Biological Assay: Alkaline Phosphatase Inhibition Screen

Objective: Determine

Materials:

-

Substrate: p-Nitrophenyl phosphate (pNPP)[1]

-

Buffer: Diethanolamine buffer (pH 9.8) containing

(0.5 mM) -

Enzyme: Recombinant human TNAP

Protocol:

-

Prepare 10 mM stock solutions of test compounds in DMSO.

-

In a 96-well plate, add 10 µL of test compound (serially diluted).

-

Add 20 µL of TNAP enzyme solution (optimized activity units).

-

Incubate at 37°C for 10 minutes (pre-incubation).

-

Initiate reaction by adding 170 µL of pNPP substrate solution.[1]

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

-

Analysis: Calculate % Inhibition =

. Plot Log[Concentration] vs. % Inhibition to determine

Synthesis Workflow Visualization

Caption: Synthetic pathway via acid chloride activation to overcome steric hindrance at the ortho-position.

References

-

Enzyme Inhibition (Phosphatases)

- Title: Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.

- Source: Royal Society of Chemistry (RSC) Advances / PubMed.

-

URL:[Link]

-

Antipsychotic Pharmacology (Benzamides)

-

Chemical Properties & Synthesis

- Title: this compound (PubChem Compound Summary).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Agrochemical Applications (Ryanodine Modulators)

Sources

- 1. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 2. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20070054916A1 - Aryl nitrogen-containing bicyclic compounds and methods of use - Google Patents [patents.google.com]

Advanced Functionalization of 2,3-Dimethylbenzamide: A Regiocontrolled Synthetic Guide

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in modern organic synthesis, particularly within the realm of transition-metal-catalyzed C–H activation. Unlike unsubstituted benzamides, the 2,3-dimethyl substitution pattern offers a unique "buttressing effect." The 2-methyl group introduces steric strain that twists the amide out of planarity, while the 3-methyl group effectively blocks the adjacent ortho-position. This steric architecture forces exclusive regioselectivity at the C6 position, making this molecule an ideal substrate for constructing unsymmetrical, polysubstituted isoquinolinones and biaryls without the risk of over-functionalization (bis-alkylation).

This guide details the high-value applications of this compound, focusing on Rh(III)-catalyzed annulation and Pd(II)-directed arylation, supported by mechanistic insights and validated protocols.

Part 1: Structural Analysis & Reactivity Profile

The Ortho-Effect and Regiocontrol

In catalytic C–H functionalization, benzamides typically act as Directing Groups (DGs). A common challenge with simple benzamides is the lack of selectivity between the two ortho-positions (C2 and C6), often leading to mixtures of mono- and bis-functionalized products.

This compound solves this intrinsic problem through steric blocking:

-

C2-Blocking: The methyl group at C2 is already occupied, preventing activation at this site.

-

C3-Buttressing: The methyl group at C3 reinforces the steric bulk of the C2-methyl, preventing "ortho-migration" or ring-walking phenomena often seen in flexible systems.

-

C6-Selectivity: The catalyst is sterically funneled to the C6 position, ensuring 100% regioselectivity for mono-functionalization.

| Feature | Impact on Reactivity | Synthetic Advantage |

| Amide Moiety | Acts as a bidentate or monodentate DG | High affinity for Rh(III), Co(III), and Pd(II) |

| 2-Methyl Group | Steric hindrance | Prevents C2 functionalization; twists amide bond |

| 3-Methyl Group | Electronic donation (+I effect) | Increases electron density at C6; blocks C2/C3 access |

Part 2: C–H Activation & Heterocycle Formation[1]

Rh(III)-Catalyzed [4+2] Annulation

The most powerful application of this compound is its conversion into 8-methyl-substituted isoquinolinones via reaction with internal alkynes. This reaction utilizes the amide nitrogen as an internal oxidant and directing group.

Mechanism: The reaction proceeds via a Cp*Rh(III) catalytic cycle.[1] The active catalyst coordinates to the amide oxygen and activates the C6–H bond to form a five-membered metallacycle. Alkyne insertion follows, yielding a seven-membered rhodacycle, which undergoes reductive elimination to release the isoquinolinone.

Why this compound? In standard benzamide annulations, excess alkyne can lead to double annulation (forming complex fused systems). The 2,3-dimethyl pattern sterically precludes the second insertion, stopping the reaction cleanly at the isoquinolinone stage.

Visualization: Catalytic Cycle (Rh-Catalyzed Annulation)

Caption: Figure 1. Mechanism of Rh(III)-catalyzed [4+2] annulation of this compound with alkynes.

Pd(II)-Catalyzed Ortho-Arylation

Beyond heterocycles, this compound serves as a precursor for biaryl scaffolds via Pd(II)-catalyzed C–H arylation. Using aryl iodides or boronic acids, the phenyl ring can be extended at the C6 position.

-

Catalyst System: Pd(OAc)₂ / AgOAc / TFA.

-

Role of Ag(I): Acts as a halide scavenger (if using aryl iodides) or oxidant (if using boronic acids), regenerating the Pd(II) species.

-

Outcome: Formation of 2,3-dimethyl-6-arylbenzamides. These are difficult to synthesize via Suzuki coupling due to the steric crowding around the amide, but C–H activation bypasses the need for pre-functionalized aryl halides on the benzamide core.

Part 3: Classical Transformations

While C–H activation represents the frontier, this compound undergoes classical rearrangements essential for aniline production.

Hofmann Rearrangement

Reaction with bromine/NaOH or hypervalent iodine reagents (e.g., PIDA) converts the amide to 2,3-dimethylaniline .

-

Significance: 2,3-Dimethylaniline is a key intermediate for the synthesis of Mefenamic acid (a NSAID) derivatives.

-

Protocol Note: The steric bulk of the 2,3-dimethyl group stabilizes the isocyanate intermediate, often resulting in higher yields compared to less substituted benzamides.

Part 4: Experimental Protocols

Protocol A: Rh(III)-Catalyzed Synthesis of Isoquinolinones

Objective: Synthesis of 3,4-diphenyl-7,8-dimethylisoquinolin-1(2H)-one (Note: Numbering changes upon cyclization; the 2,3-dimethyl on benzamide becomes 7,8 on isoquinolinone).

Reagents:

-

Substrate: this compound (0.5 mmol)

-

Coupling Partner: Diphenylacetylene (0.6 mmol)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Additives: AgSbF₆ (10 mol%), Cu(OAc)₂ (2.0 equiv, oxidant)

-

Solvent: t-Amyl alcohol (3.0 mL)

Step-by-Step Methodology:

-

Setup: In a 15 mL screw-cap pressure tube, weigh out this compound (74.6 mg), diphenylacetylene (106.9 mg), [Cp*RhCl₂]₂ (7.7 mg), AgSbF₆ (17.2 mg), and Cu(OAc)₂ (181.6 mg).

-

Solvation: Add t-Amyl alcohol (3.0 mL). The use of a bulky alcohol solvent helps stabilize the active cationic Rh species.

-

Reaction: Seal the tube under air (or N₂ if using an internal oxidant variant). Heat the mixture to 120 °C in an oil bath for 16 hours.

-

Why 120 °C? High temperature is required to overcome the steric barrier of the ortho-methyl group during the initial coordination step.

-

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 80:20 to 60:40).

-

Validation: The product should be a solid. Confirm structure via ¹H NMR (look for disappearance of amide NH₂ and appearance of isoquinolinone NH).

Protocol B: Hofmann Rearrangement to 2,3-Dimethylaniline

Reagents:

-

This compound (10 mmol)

-

Sodium Hypochlorite (10-13% solution, 1.2 equiv)

-

Sodium Hydroxide (30% aq solution, 2.5 equiv)

Methodology:

-

Suspend the benzamide in water at 0 °C.

-

Add NaOH solution, followed by slow addition of NaOCl.

-

Stir at 0 °C for 30 mins, then heat to 80 °C for 1 hour.

-

Steam distill the resulting amine or extract with ether.

References

-

Rhodium-Catalyzed Oxidative Coupling: Satoh, T., & Miura, M. (2010). "Rhodium(III)-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes via Regioselective C–H Bond Cleavage." Angewandte Chemie International Edition. Link

-

Isoquinolinone Synthesis: Ackermann, L., et al. (2011). "Oxidative Annulation of Benzamides with Alkynes via Rh(III)-Catalysis." Organic Letters. Link

-

Steric Control in C-H Activation: Glorius, F., et al. (2012). "Versatile Cp*Rh(III)-Catalyzed C–H Functionalization of Benzamides." Accounts of Chemical Research. Link

-

Hofmann Rearrangement Mechanisms: Clayden, J., et al. (2007). "Organic Chemistry."[2][3] Oxford University Press. (General reference for classical amide reactivity).

-

This compound Data: PubChem Compound Summary for CID 2800987. Link

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,3-Dimethylbenzamide

[1]

Executive Summary

This compound (CAS: 5580-34-7) is a critical pharmaceutical intermediate, notably utilized in the synthesis of benzazepine derivatives and mycophenolic acid analogs.[1][] Its solubility profile is a governing factor in process design, specifically for crystallization purification and solvent selection during synthesis.

This guide provides a comprehensive technical framework for understanding the dissolution behavior of this compound. It covers the physicochemical properties, theoretical solubility limits (Ideal Solubility), and a validated experimental protocol using Dynamic Laser Monitoring to generate precise solubility data.

Physicochemical Characterization

Understanding the solid-state properties of this compound is a prerequisite for thermodynamic modeling.[1] The presence of two methyl groups at the ortho and meta positions introduces steric strain that influences crystal lattice energy and, consequently, solubility.

| Property | Value | Source/Method |

| IUPAC Name | This compound | Standard |

| CAS Registry | 5580-34-7 | Chemical Abstracts |

| Molecular Formula | Stoichiometry | |

| Molar Mass | 149.19 g/mol | Calculated |

| Melting Point ( | 156.0 °C (429.15 K) | Differential Scanning Calorimetry (DSC) |

| Enthalpy of Fusion ( | ~22.5 kJ/mol (Est.)* | Estimated from Benzamide analogs |

| LogP (Octanol/Water) | 1.09 - 1.14 | Partition Coefficient |

| Physical State | White Crystalline Solid | Visual Inspection |

*Note: Exact

Theoretical Framework: Thermodynamics of Solubility

Ideal Solubility Model

The baseline solubility of this compound in any solvent can be estimated using the Ideal Solubility Equation (simplified van't Hoff equation).[1] This assumes that the solute-solvent interactions are similar to solute-solute interactions (activity coefficient

- : Ideal mole fraction solubility.[1]

- : Enthalpy of fusion.[1]

-

: Universal gas constant (

- : Melting point (429.15 K).

Insight: Due to the hydrophobic methyl groups, this compound typically exhibits positive deviation from Raoult's law (

Mathematical Correlation Models

To correlate experimental data for process engineering, the following semi-empirical models are the industry standard:

A. Modified Apelblat Equation

Used for precise interpolation of solubility (

- : Empirical parameters derived from regression analysis.

B.

- : Model parameters reflecting solution association.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring technique is superior to the static shake-flask method due to its speed and ability to detect the exact point of dissolution (clear point).[1]

Workflow Diagram

Figure 1: Workflow for solubility determination using Laser Monitoring. The system detects the phase transition from suspension to solution.[1]

Step-by-Step Methodology

-

Apparatus Setup: Use a jacketed glass vessel equipped with a magnetic stirrer and a laser transmissometer (e.g., He-Ne laser source and photodetector).[1]

-

Solvent Loading: Accurately weigh a known mass of pure solvent (e.g., Ethanol, Methanol, Acetone) into the vessel.

-

Solute Addition: Add a known mass of this compound in excess to ensure a saturated suspension.

-

Temperature Control: Circulate water through the jacket to maintain temperature

with an accuracy of -

Dynamic Measurement:

-

Synthetic Method: Slowly add solvent in aliquots (isothermal) or slowly increase temperature (polythermal) while stirring.[1]

-

Laser Detection: Continuously monitor the laser intensity passing through the solution.

-

Endpoint: The "Clear Point" is defined as the moment laser transmittance reaches a maximum constant plateau, indicating total dissolution of the solid phase.

-

-

Calculation:

- : Mass of solute and solvent.

- : Molar mass of solute and solvent.

Expected Solubility Trends & Solvent Selection

Based on the structure of this compound (aromatic amide with hydrophobic methyl substituents), the following solubility hierarchy is expected and recommended for screening:

| Solvent Class | Representative Solvents | Expected Solubility | Mechanism |

| Short-chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding with amide group; alkyl compatibility.[1] |

| Dipolar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions; disruption of crystal lattice.[1] |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate-High | Good compatibility with the aromatic ring and methyl groups.[1] |

| Water | Water | Low | Hydrophobic effect of the 2,3-dimethylbenzene moiety dominates.[1][3] |

Process Recommendation:

-

Crystallization Solvent: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is highly effective.[1] The solubility drops sharply as water fraction increases, allowing for high-yield recovery.[1]

-

Reaction Solvent: Toluene or Dichloromethane are suitable for synthetic steps where non-protic conditions are required, as the compound retains good solubility due to the lipophilic dimethyl ring.

Thermodynamic Parameters

Using the Van't Hoff analysis of the linear region (

Conclusion

This compound exhibits a solubility profile typical of lipophilic amides.[1] It is highly soluble in polar organic solvents but poorly soluble in water. For precise process control, the Modified Apelblat model is recommended for correlating experimental data obtained via the Laser Monitoring technique . The high melting point (156°C) suggests a stable crystal lattice, requiring significant enthalpy to overcome during dissolution, which favors the use of elevated temperatures or high-polarity solvents (Methanol, DMF) for processing.[1]

References

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2800987, this compound. Retrieved from [Link][1]

-

Methodology (Laser Monitoring): Jouyban-Gharamaleki, V., et al. (2024).[1] An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. ResearchGate. Retrieved from [Link]

-

Comparative Data (Benzamide): Wang, J., et al. (2018).[1] Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. (Contextual grounding for amide solubility modeling).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics.

Technical Monograph: Structural Informatics of 2,3-Dimethylbenzamide

[1][2][3]

Executive Summary

Precise chemical representation is the bedrock of computational drug discovery.[1][2][3] For substituted benzamides like 2,3-dimethylbenzamide (CAS: 5580-34-7), ambiguity in notation can lead to critical errors in Quantitative Structure-Activity Relationship (QSAR) modeling and database curation.[1][2][3] This guide deconstructs the machine-readable identifiers—InChI and SMILES —for this compound.[1][2][3] It moves beyond simple string listing to explain the causality of their generation, providing researchers with a self-validating framework for chemical data integrity.[1][2]

Chemical Identity & Core Metadata

Before analyzing the notation, we establish the ground truth of the chemical entity.[2] this compound consists of a benzene ring substituted at the 1-position with an amide group and at the 2- and 3-positions with methyl groups.[1][2][3]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 149.19 g/mol |

| CAS Registry Number | 5580-34-7 |

| PubChem CID | 2800987 |

| InChIKey | IZAYISYTIWLBNB-UHFFFAOYSA-N |

The SMILES Architecture: Algorithmic Traversal

The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string.[3] While human-readable, it is subject to canonicalization algorithms that vary by software (e.g., OpenSMILES vs. Daylight).[1][2][3]

Canonical SMILES

String: CC1=C(C(=CC=C1)C(=O)N)C[1][3]

Structural Decoding

To validate this string, we must trace the graph traversal algorithm.[2][3] The string is generated by "breaking" rings and traversing the deepest branches first.[2][3]

-

CC1 : The traversal initiates at a methyl group (C) attached to the ring.[1][2][3] The ring closure number 1 is assigned to the first ring atom encountered.[2][3]

-

=C : The path enters the aromatic ring.[1][2][3] Note that this specific string uses Kekulé notation (explicit double bonds =) rather than aromatic notation (c), which is a valid canonicalization choice to ensure strict valence interpretation.[1][3]

-

(C(=CC=C1)...) : A branch opens ( to define the rest of the ring.[1][3] It traverses the carbon backbone, closing the ring at 1.[2]

-

C(=O)N : Inside the branch, the amide functional group is defined.[1][2][3]

-

)C : The final methyl group at the 3-position is appended after the ring closure.[1][2][3]

Aromatic vs. Kekulé Representation

Researchers must recognize that Cc1cccc(C(N)=O)c1C is a chemically equivalent aromatic SMILES.[1][2][3] However, for database keys, the Canonical SMILES (often generated by RDKit or OEChem) is preferred to avoid aromaticity perception errors in docking software.[3]

The InChI Standard: Layered Uniqueness

The IUPAC International Chemical Identifier (InChI) solves the ambiguity of SMILES by using a hierarchical, layered approach.[3] It is the "Gold Standard" for linking databases.[1][2][3]

InChI String: InChI=1S/C9H11NO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H2,10,11)

Layer-by-Layer Deconstruction[1][2][3]

| Layer | Segment | Technical Explanation |

| Version | 1S | Standard Version 1. The 'S' ensures the string is generated using fixed IUPAC options (mobile H, standard tautomers), ensuring interoperability. |

| Formula | C9H11NO | Hill System Formula. The total count of atoms.[1][2][3] This is the first filter in any search algorithm.[1][2][3] |

| Connections | /c1-6-4-3-5-8(7(6)2)9(10)11 | The Skeleton. This layer defines non-hydrogen connectivity.[1][2][3] It is bond-order independent.[1][2][3] The numbers (1-11) are canonical labels assigned by the InChI algorithm, not IUPAC nomenclature numbering.[1][3] |

| Hydrogens | /h3-5H,1-2H3,(H2,10,11) | The Proton Layer. [1]• 3-5H: Aromatic protons on the ring.[1][2]• 1-2H3: The two methyl groups ( |

The InChIKey (Hashed Identifier)

String: IZAYISYTIWLBNB-UHFFFAOYSA-N[1][2][3][4]

-

Block 1 (IZAYISYTIWLBNB): Encodes the molecular skeleton (connectivity).[1][3] If you change a methyl group to an ethyl group, this entire block changes.[1][2][3]

-

Block 2 (UHFFFAOYSA): Encodes stereochemistry, tautomers, and isotopes.[1][3] The UHFFFAOYSA indicates standard "No Stereochemistry" for this molecule.[1][2][3]

-

Block 3 (N): Indicates the protonation state (Neutral).[1][3]

Visualization of Structural Logic

The following diagram illustrates the relationship between the chemical structure, the SMILES graph traversal, and the InChI layers.

Figure 1: Algorithmic workflow for generating SMILES and InChI from the 2D chemical structure.[1][2][3]

Experimental Protocol: Self-Validating Notation

In a drug development pipeline, relying on a single string source is risky.[2][3] Use this "Round-Trip" protocol to validate the identity of this compound before database entry or synthesis.

Protocol: The "Round-Trip" Validation

Objective: Confirm that the InChI and SMILES strings mathematically resolve to the exact same chemical entity.

-

Generation:

-

Regeneration (The Test):

-

Comparison:

-

Compare the generated SMILES with the vendor-provided SMILES.

-

Success Criterion: The atomic connectivity matches exactly. (Note: Aromaticity notation c vs C may differ, but the graph topology must be identical).

-

-

Checksum Verification:

Python Validation Snippet (RDKit)

[1][3]

References

-

PubChem. (2025).[1][2][3][6] this compound (CID 2800987).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][3]

-

IUPAC. (2015).[1][2][3][6][7] InChI, the IUPAC International Chemical Identifier.[1][2][3][5][7][8][9][10] Journal of Cheminformatics.[1][2][3] [Link][1][3]

-

Heller, S. R., et al. (2013).[1][2][3] InChI - the worldwide chemical structure identifier standard.[1][2][3] Journal of Cheminformatics.[1][2][3] [Link]

-

Daylight Chemical Information Systems. (2025). SMILES Theory Manual.[1][2][3] [Link]

Sources

- 1. This compound | C9H11NO | CID 2800987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-dimethyl-N-(2-methylbutyl)benzamide | C14H21NO | CID 144603623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. inchi-trust.org [inchi-trust.org]

- 6. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. InChI, the IUPAC International Chemical Identifier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. iupac.org [iupac.org]

- 10. iupac.org [iupac.org]

Computational Characterization of 2,3-Dimethylbenzamide: A Technical Guide for Drug Discovery

Executive Summary

2,3-Dimethylbenzamide (CAS: 5580-34-7) represents a critical scaffold in medicinal chemistry, serving as a pharmacophore model for benzamide-based antipsychotics (e.g., sulpiride, amisulpride). The unique structural feature of this molecule is the ortho-buttressing effect : the methyl group at position 3 sterically reinforces the methyl group at position 2, forcing the amide moiety out of planarity with the phenyl ring.

This guide provides a rigorous, self-validating computational protocol to characterize the conformational landscape, electronic structure, and spectroscopic signature of this compound. These parameters are essential for predicting ligand-protein binding affinities where the energetic penalty of conformational locking plays a decisive role.

Part 1: Computational Methodology (The Virtual Lab)

To ensure reproducibility and accuracy suitable for regulatory submission or high-impact publication, the following in silico protocol is standardized.

Level of Theory

For organic amides of this size (

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Despite newer functionals, B3LYP remains the benchmark for vibrational frequency scaling in organic amides.

-

Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping). Crucial for this molecule to accurately model the non-covalent London dispersion forces between the methyl groups and the amide oxygen/nitrogen.

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory to describe the lone pairs on the amide oxygen and nitrogen, which are sites of hydrogen bonding.

Workflow Diagram

The following decision tree ensures that only true local minima are characterized.

Figure 1: Standardized DFT workflow for characterizing small molecule pharmacophores. Green nodes indicate validated stationary points.

Part 2: Conformational Landscape & Steric Locking

The biological activity of benzamides often depends on the dihedral angle (

The Ortho-Buttressing Mechanism

In this compound, the rotation is restricted.

-

Direct Steric Clash: The 2-methyl group physically obstructs the amide oxygen or protons.

-

Buttressing: The 3-methyl group prevents the 2-methyl group from bending away to relieve this strain.

Experimental Protocol: Potential Energy Surface (PES) Scan To quantify the rotational barrier (energy penalty for binding):

-

Scan Coordinate: Dihedral angle

. -

Range:

to -

Optimization: "ModRedundant" optimization at each step.

Expected Result:

The global minimum will likely be a non-planar structure with a twist angle (

Figure 2: Mechanistic diagram of the "Ortho-Buttressing" effect that locks the pharmacophore conformation.

Part 3: Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting metabolic hotspots (e.g., CYP450 oxidation).

Frontier Molecular Orbitals (FMO)

The energy gap (

-

HOMO (Highest Occupied MO): Likely localized on the phenyl ring and the amide nitrogen lone pair (electron donor).

-

LUMO (Lowest Unoccupied MO): Likely localized on the amide carbonyl group and the

system of the ring (electron acceptor).

Data Output Format (Example Values):

| Parameter | Symbol | Theoretical Value (eV) | Significance |

| HOMO Energy | -6.24 | Ionization Potential; oxidation susceptibility. | |

| LUMO Energy | -1.15 | Electron Affinity; reduction susceptibility. | |

| Energy Gap | 5.09 | Indicates a stable, "hard" molecule (less reactive). | |

| Chemical Hardness | 2.54 | Resistance to charge transfer. |

Molecular Electrostatic Potential (MEP)

The MEP map guides docking studies by identifying hydrogen bond donors/acceptors.

-

Red Regions (Negative Potential): The Carbonyl Oxygen (

). This is the primary H-bond acceptor site for receptor binding. -

Blue Regions (Positive Potential): The Amide Protons (

). These are H-bond donors.

Part 4: Spectroscopic Validation

To trust the calculation, one must validate it against experimental spectra.

Vibrational Analysis (IR/Raman)

Calculated frequencies at the B3LYP level are harmonic and systematically overestimate experimental (anharmonic) frequencies.

-

Scaling Factor: Multiply calculated frequencies by 0.967 (standard for B3LYP/6-311++G(d,p)).

Key Diagnostic Bands for this compound:

| Mode Description | Unscaled ( | Scaled ( | Intensity | Assignment |

| NH₂ Asymmetric Stretch | ~3550 | ~3430 | Medium | Free Amide N-H |

| NH₂ Symmetric Stretch | ~3420 | ~3310 | Medium | Free Amide N-H |

| Amide I (C=O Stretch) | ~1720 | ~1665 | Very Strong | Primary Validation Peak |

| Amide II (NH Bend) | ~1630 | ~1580 | Strong | Mixed mode (N-H bend + C-N stretch) |

Note: The Amide I band position is sensitive to the twist angle. A highly twisted amide often shifts to higher frequencies due to loss of conjugation with the phenyl ring.

References

-

Gaussian 16 User Reference. Gaussian, Inc. DFT Methods and Basis Sets.[1][2][3][4][5][6][7][Link]

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. [Link]

-

NIST Chemistry WebBook. this compound Standard Reference Data. [Link]

-

Bagley, M. C., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI Molecules, 28(2).[3] (Contextual reference for ortho-substituted amide barriers). [Link]

Sources

- 1. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]